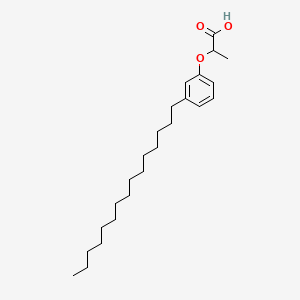
alpha-(3-Pentadecylphenoxy)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3-Pentadecylphenoxy)propionic acid: is an organic compound characterized by a long alkyl chain attached to a phenoxy group, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3-Pentadecylphenoxy)propionic acid typically involves the reaction of 3-pentadecylphenol with a suitable propionic acid derivative. One common method is the esterification of 3-pentadecylphenol with propionic anhydride, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Alpha-(3-Pentadecylphenoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Alpha-(3-Pentadecylphenoxy)propanol.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Alpha-(3-Pentadecylphenoxy)propionic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to certain bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Mechanism of Action
The mechanism by which alpha-(3-Pentadecylphenoxy)propionic acid exerts its effects is primarily through its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, the phenoxy group can interact with specific protein targets, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Phenylpropanoic acid: A structurally related compound with a shorter alkyl chain.
Indole-3-propionic acid: Another propionic acid derivative with distinct biological properties.
Uniqueness: Alpha-(3-Pentadecylphenoxy)propionic acid is unique due to its long alkyl chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in various fields.
Properties
CAS No. |
37921-69-0 |
|---|---|
Molecular Formula |
C24H40O3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-(3-pentadecylphenoxy)propanoic acid |
InChI |
InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)27-21(2)24(25)26/h16,18-21H,3-15,17H2,1-2H3,(H,25,26) |
InChI Key |
AYESSDBLPJZBRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


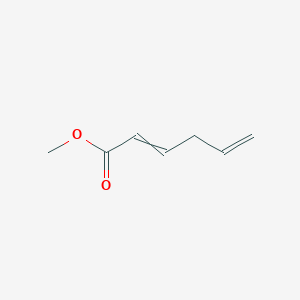
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)


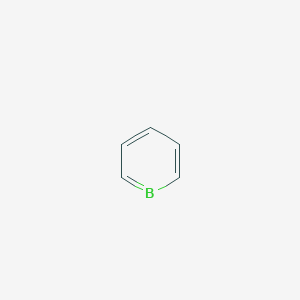

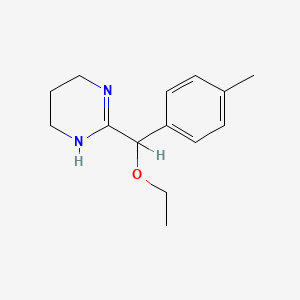
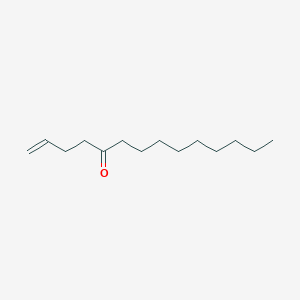
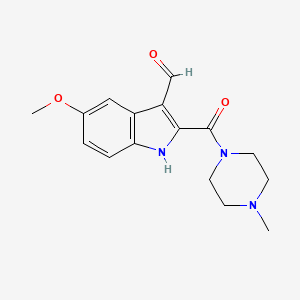

![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
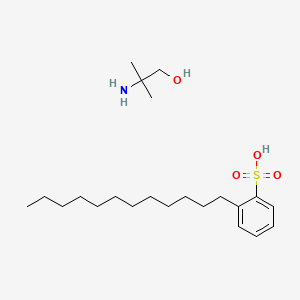

![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)
